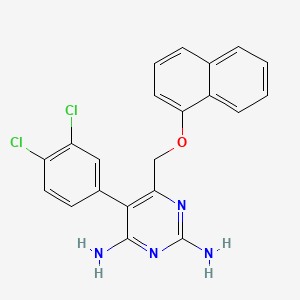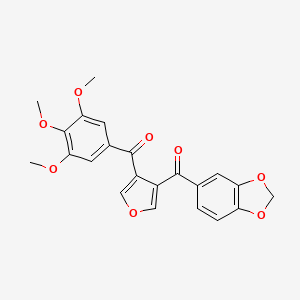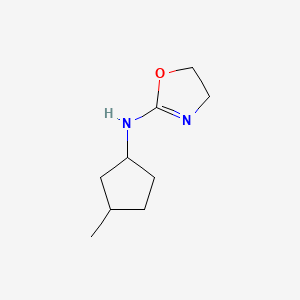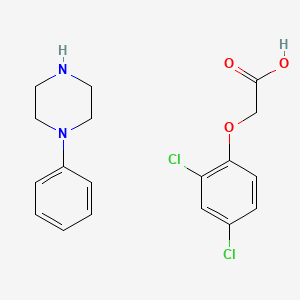
2-(2,4-Dichlorophenoxy)acetic acid; 1-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 521131 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the indenoisoquinoline core through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Detailed synthetic procedures are usually documented in scientific literature and patents .
Industrial Production Methods
Industrial production of NSC 521131 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
NSC 521131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
NSC 521131 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and cell division.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
The mechanism of action of NSC 521131 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. NSC 521131 stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
NSC 521131 is unique due to its synthetic stability and its ability to target different genomic locations compared to other topoisomerase I inhibitors. This differential targeting can lead to varied therapeutic outcomes and reduced resistance in cancer cells .
属性
CAS 编号 |
26260-05-9 |
|---|---|
分子式 |
C18H20Cl2N2O3 |
分子量 |
383.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)acetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8H6Cl2O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-5,11H,6-9H2;1-3H,4H2,(H,11,12) |
InChI 键 |
LKQWMTNIYLKPIL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


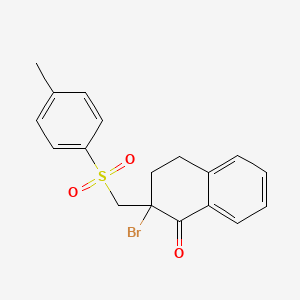
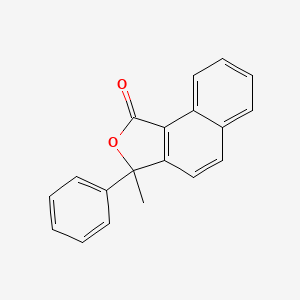
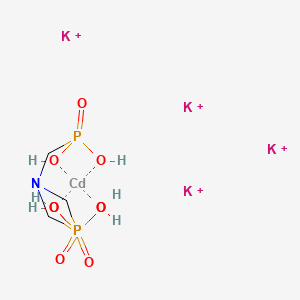
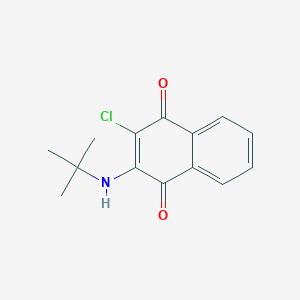
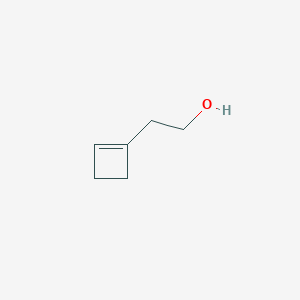
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
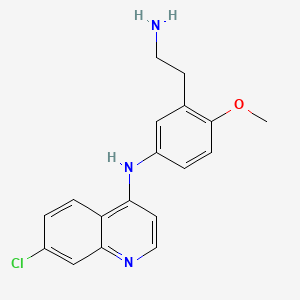
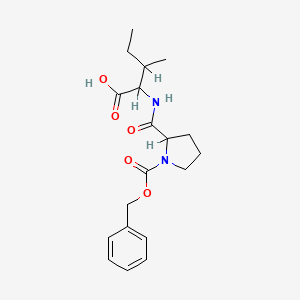
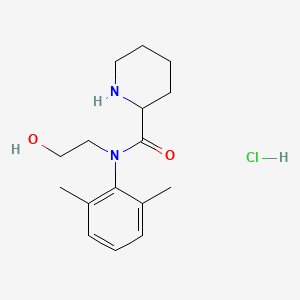
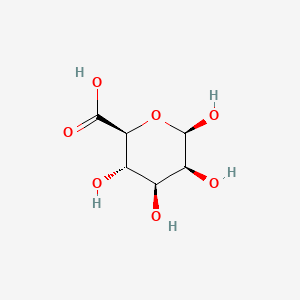
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
